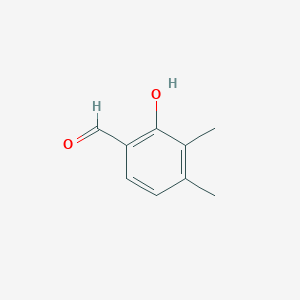

2-Hydroxy-3,4-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(5-10)9(11)7(6)2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIPPEZQABSGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428344 | |

| Record name | 2-hydroxy-3,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26429-02-7 | |

| Record name | 2-hydroxy-3,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis of Novel Schiff Base Ligands from 2-Hydroxy-3,4-dimethylbenzaldehyde: A Comprehensive Guide for Researchers in Drug Discovery

Introduction: The Versatility and Promise of Schiff Base Ligands in Medicinal Chemistry

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, represent a versatile class of organic compounds with significant applications in medicinal and pharmaceutical sciences.[1] Their facile synthesis, structural diversity, and remarkable coordinating ability with various metal ions have positioned them as privileged scaffolds in the design of novel therapeutic agents.[2] These compounds and their metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The formation of a Schiff base from an aldehyde or ketone and a primary amine is a cornerstone reaction in organic synthesis, allowing for the creation of a diverse library of molecules from readily available starting materials.[6]

This application note provides a detailed guide for the synthesis, characterization, and potential applications of novel Schiff base ligands derived from 2-Hydroxy-3,4-dimethylbenzaldehyde. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

The Scientific Foundation: Understanding Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable carbinolamine intermediate.

-

Dehydration: The carbinolamine then undergoes dehydration, typically under acidic or basic catalysis or with the application of heat, to eliminate a molecule of water and form the stable imine, or Schiff base.

The presence of the hydroxyl group ortho to the aldehyde in this compound can influence the reaction through hydrogen bonding and can also play a crucial role in the subsequent coordination of the Schiff base ligand to metal ions.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff base ligands from this compound.

Caption: A generalized workflow for the synthesis, purification, and characterization of Schiff base ligands.

Experimental Protocols: Synthesizing Schiff Base Ligands from this compound

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff base ligands using this compound and various primary amines. These methods can be adapted based on the specific properties of the amine and the desired final product.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely used technique for Schiff base synthesis.

Materials:

-

This compound

-

Selected primary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol or methanol.

-

To this solution, add the primary amine (1.0 equivalent), also dissolved in a minimal amount of the same solvent.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction. The use of a catalyst can often increase the reaction rate and yield.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time will vary depending on the reactivity of the amine, but a typical duration is 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base ligand.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.

Materials:

-

This compound

-

Selected primary amine

-

Ethanol or Methanol

-

Microwave synthesizer

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in a small volume of ethanol or methanol.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable temperature and power for a short duration (typically 5-15 minutes). The optimal conditions should be determined for each specific reaction.

-

After irradiation, cool the vessel to room temperature. The product will usually precipitate.

-

Isolate and purify the product as described in Protocol 1 (steps 7 and 8).

Characterization of Synthesized Schiff Base Ligands

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base ligands. The following techniques are routinely employed:

| Technique | Purpose | Expected Observations for Schiff Bases from this compound |

| FTIR Spectroscopy | To identify the functional groups present in the molecule. | Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a new strong band corresponding to the C=N (azomethine) stretch, typically in the region of 1600-1650 cm⁻¹. A broad O-H stretching band may be observed due to the phenolic hydroxyl group. |

| ¹H NMR Spectroscopy | To determine the number and types of protons in the molecule. | Appearance of a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm. The signals for the aromatic and methyl protons of the 2-hydroxy-3,4-dimethylphenyl group will be present. The phenolic -OH proton may appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR Spectroscopy | To identify the carbon skeleton of the molecule. | A signal corresponding to the azomethine carbon (-C=N-), typically in the range of δ 160-170 ppm. Signals for the aromatic and methyl carbons will also be observed. |

| Mass Spectrometry | To determine the molecular weight of the compound. | The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base. |

| Elemental Analysis | To determine the percentage composition of C, H, and N. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values for the proposed molecular formula. |

Applications in Drug Development: A World of Possibilities

Schiff bases derived from this compound are promising candidates for various applications in drug development due to their potential biological activities.

-

Anticancer Agents: Many Schiff bases and their metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5][7] The mechanism of action can vary, including the inhibition of key enzymes, induction of apoptosis, and interference with DNA replication.

-

Antimicrobial Agents: The azomethine group is a critical pharmacophore that can impart antimicrobial properties.[3][4][8][9] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

-

Coordination Chemistry and Bioinorganic Modeling: The ability of these Schiff bases to form stable complexes with metal ions is of great interest. These metal complexes can exhibit enhanced biological activity compared to the free ligands and can serve as models for active sites in metalloenzymes.

Logical Relationships in Drug Discovery Application

The following diagram illustrates the logical progression from synthesis to potential therapeutic application for these Schiff base ligands.

Caption: A flowchart depicting the drug discovery and development pathway for Schiff base ligands.

Conclusion and Future Perspectives

The synthesis of Schiff base ligands from this compound offers a fertile ground for the discovery of novel therapeutic agents. The straightforward synthetic procedures, coupled with the vast potential for structural modification, make these compounds highly attractive for medicinal chemists. The detailed protocols and characterization guidelines provided in this application note are intended to empower researchers to explore the full potential of this promising class of molecules. Future research should focus on expanding the library of these Schiff bases, exploring their coordination chemistry with a wider range of metal ions, and conducting in-depth biological evaluations to elucidate their mechanisms of action and therapeutic efficacy.

References

-

Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). International Journal of Scientific Engineering and Research (IJSER). [Link]

-

Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. [Link]

-

Syntheses, structures and antimicrobial properties of complexes based on 2-hydroxybenzaldehyde-4-aminoantipyrine Schiff base. ResearchGate. [Link]

-

2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. CONICET. [Link]

-

Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. [Link]

-

Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. [Link]

-

Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC - NIH. [Link]

-

Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). International Journal of Scientific Engineering and Research (IJSER). [Link]

-

Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. [Link]

-

Synthesis and Antimicrobial Activity of New Schiff Base Compounds Containing 2-Hydroxy-4-pentadecylbenzaldehyde Moiety. ResearchGate. [Link]

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. [Link]

-

Synthesis & Characterization of New Schiff Bases Derived From 2-hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. ResearchGate. [Link]

-

Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. ResearchGate. [Link]

-

Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar. [Link]

-

Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. PubMed. [Link]

-

Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. JOCPR. [Link]

-

SYNTHESIS , AND SPECTROPIC CHARACTERIZATION OF SCHIFF BASE COMPLEXES OF CINNAMALDEHYDE HYDRAZONES. cenresinjournals. [Link]

-

Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. PMC - NIH. [Link]

-

SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. [Link]

Sources

- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijmrsti.com [ijmrsti.com]

- 9. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reimer-Tiemann Formylation of 2,3-Dimethylphenol

Introduction & Scope

This application note details the protocol for the formylation of 2,3-dimethylphenol (2,3-xylenol) via the Reimer-Tiemann reaction . This electrophilic aromatic substitution introduces a formyl group (-CHO) onto the phenolic ring using chloroform (

The primary utility of this protocol is the synthesis of 2-hydroxy-3,4-dimethylbenzaldehyde (the ortho-isomer) and 4-hydroxy-2,3-dimethylbenzaldehyde (the para-isomer). These compounds serve as critical intermediates in the synthesis of pharmaceuticals, specialty dyes, and agrochemicals.[5][6]

Key Technical Challenges addressed in this guide:

-

Regioselectivity: Controlling the ortho/para ratio in a sterically crowded substrate.

-

Phase Management: Managing the heterogeneous biphasic system (Organic/Aqueous) for optimal carbene transfer.

-

Purification: Efficient separation of isomers using their distinct physicochemical properties (steam volatility).

Mechanistic Insight & Regiochemistry

The Reactive Species

The reaction is initiated by the deprotonation of chloroform by sodium hydroxide to form the trichloromethyl carbanion, which undergoes

Regioselectivity in 2,3-Dimethylphenol

The substrate, 2,3-dimethylphenol, has three potential sites for electrophilic attack: positions 4, 5, and 6.

-

Position 2: Blocked by a methyl group.

-

Position 6 (Ortho): Favored by the Reimer-Tiemann mechanism.[1][2][3][4][5][6][7] The phenoxide oxygen coordinates with the sodium cation, which in turn coordinates with the dichlorocarbene, directing attack to the adjacent ortho position.

-

Position 4 (Para): Sterically accessible but lacks the chelation-directed enhancement of the ortho position.

-

Position 5 (Meta): Electronic deactivation prevents attack here.

Reaction Pathway Diagram (DOT)

Figure 1: Mechanistic pathway highlighting the chelation-controlled formation of the major ortho-isomer.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[6][8] | Quantity (Example) | Role |

| 2,3-Dimethylphenol | 122.16 | 1.0 | 12.2 g (100 mmol) | Substrate |

| Sodium Hydroxide | 40.00 | 8.0 | 32.0 g (dissolved in 40mL H2O) | Base/Reactant |

| Chloroform | 119.38 | 2.0 | 24.0 g (~16 mL) | Electrophile Source |

| Ethanol (Optional) | 46.07 | - | 5-10 mL | Co-solvent (if needed) |

| Sulfuric Acid (10%) | 98.08 | Excess | As required | Acidification |

Equipment:

-

3-Neck Round Bottom Flask (250 mL)

-

Reflux Condenser

-

Addition Funnel (Pressure-equalizing)

-

Mechanical Stirrer (Essential for biphasic mixing)

-

Thermometer

-

Steam Distillation Apparatus

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation of Phenoxide: In the 3-neck flask, dissolve 32.0 g of NaOH in 40 mL of distilled water. Caution: Exothermic dissolution.

-

Add 12.2 g of 2,3-dimethylphenol to the hot alkali solution. Stir until fully dissolved. The solution will turn dark (phenoxide formation).

-

Temperature Control: Adjust the temperature of the oil bath to 65–70°C . Do not exceed 75°C to minimize polymer formation.

Phase 2: Addition of Chloroform

-

Dropwise Addition: Place 16 mL of chloroform in the addition funnel. Add it dropwise to the reaction mixture over a period of 60–90 minutes .

-

Reflux: After addition is complete, continue stirring at 70°C for an additional 2 hours to ensure complete conversion of the intermediate dichloromethyl species.

Phase 3: Workup & Hydrolysis

-

Chloroform Removal: Switch the condenser to distillation mode and distill off excess unreacted chloroform.

-

Acidification: Cool the reaction mixture to room temperature. Carefully acidify with 10% sulfuric acid (or HCl) while stirring until pH < 3.

-

Steam Distillation (Separation Step):

-

Transfer the acidified mixture to a steam distillation setup.

-

Distillate: Collect the steam distillate. The ortho-isomer (this compound) is steam volatile due to intramolecular hydrogen bonding and will codistill with water.

-

Residue: The para-isomer and unreacted resins remain in the boiling flask (non-volatile due to intermolecular H-bonding).

-

Phase 4: Purification

-

Ortho-Isomer (Distillate):

-

Extract the aqueous distillate with diethyl ether (3 x 50 mL).

-

Dry over anhydrous

, filter, and evaporate. -

Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc 9:1).

-

-

Para-Isomer (Residue):

-

Filter the hot residue to remove tarry polymers.

-

Cool the filtrate to crystallize the para-isomer, or extract with ether and purify via chromatography (more polar than ortho-isomer).

-

Purification & Characterization Data

Purification Logic

The separation relies on the "Ortho Effect" :

-

Ortho-Isomer: Forms an intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This reduces polarity and prevents intermolecular association, making it steam volatile and lower boiling.

-

Para-Isomer: Cannot form internal H-bonds. Forms strong intermolecular H-bonds, resulting in a higher boiling point and lack of steam volatility .

Expected Physical Properties

| Compound | Structure | MP (°C) | IR Signals ( | 1H NMR (CDCl3) |

| This compound | Ortho | 48-50 | 1650 (C=O, H-bonded), 3100 (OH) | |

| 4-hydroxy-2,3-dimethylbenzaldehyde | Para | 170-172 | 1670 (C=O), 3300 (OH, broad) |

Process Optimization & Troubleshooting

Phase Transfer Catalysis (PTC)

To improve yields (typically 20-40% in standard protocols), add a Phase Transfer Catalyst.

-

Protocol Modification: Add Tetrabutylammonium bromide (TBAB) (1-2 mol%) or

-Cyclodextrin to the reaction mixture. -

Mechanism: PTC facilitates the transport of the dichlorocarbene or phenoxide across the organic/aqueous interface, reducing hydrolysis of the carbene by water.

Common Issues

| Issue | Cause | Solution |

| Low Yield (<20%) | Hydrolysis of carbene before reaction. | Increase stirring speed (RPM > 600); Use PTC; Ensure temperature is maintained at 65-70°C. |

| Tarry/Resinous Product | Polymerization of phenol/aldehyde. | Avoid overheating (>75°C); Exclude oxygen (run under |

| Incomplete Separation | Steam distillation run too fast. | Distill slowly; collect large volume of distillate (2-3 L) to ensure all ortho-isomer is recovered. |

Safety & Compliance

-

Chloroform: Suspected carcinogen and volatile. Handle in a fume hood.

-

Sodium Hydroxide: Corrosive. Wear chemical-resistant gloves and eye protection.

-

Reaction Profile: The reaction is exothermic.[4][5][6][7] Chloroform addition must be controlled to prevent thermal runaway.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and separation of isomers.

References

-

Reimer, K., & Tiemann, F. (1876).[9][10] Ueber die Einwirkung von Chloroform auf alkalische Phenol-lösungen. Berichte der deutschen chemischen Gesellschaft.

-

Wynberg, H. (1960).[12][13] The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.[12][13]

-

Hine, J., & van der Veen, J. M. (1959).[12] The Mechanism of the Reimer-Tiemann Reaction. Journal of the American Chemical Society, 81(24), 6446–6449.

-

Sasskamp, R., & Paul, M. (2020). Ortho/para-Selectivity in the Reimer-Tiemann Reaction. Chemistry Stack Exchange.

-

BenchChem. (2025).[6] The Reimer-Tiemann Reaction: Application Notes and Protocols.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. psiberg.com [psiberg.com]

- 4. byjus.com [byjus.com]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. researchgate.net [researchgate.net]

- 11. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

High-Efficiency Synthesis of 3,4-Dimethylsalicylaldehyde via TFA-Modified Duff Reaction

Topic: Duff reaction conditions for synthesis of 3,4-dimethylsalicylaldehyde Content Type: Application Note and Protocol

Abstract

This application note details the optimized protocol for the regioselective synthesis of 3,4-dimethylsalicylaldehyde (2-hydroxy-3,4-dimethylbenzaldehyde) from 2,3-dimethylphenol using the trifluoroacetic acid (TFA)-modified Duff reaction. Unlike the classical glycerol/boric acid method, the TFA-mediated route (Smith modification) offers significantly improved yields, reduced reaction times, and cleaner reaction profiles. This guide provides a robust, step-by-step methodology, including mechanistic insights, critical process parameters, and purification strategies to ensure high purity (>98%) suitable for downstream pharmaceutical applications.

Introduction & Strategic Rationale

The synthesis of substituted salicylaldehydes is a cornerstone in the preparation of Schiff base ligands, bioactive coumarins, and pharmaceutical intermediates. While the Reimer-Tiemann reaction is a common alternative, it often suffers from poor yields and difficult separation of ortho/para isomers. The Duff reaction , specifically the modification employing trifluoroacetic acid (TFA) as both solvent and catalyst, is the superior choice for alkyl-substituted phenols.

Retrosynthetic Logic

To synthesize 3,4-dimethylsalicylaldehyde , the starting material must be 2,3-dimethylphenol (2,3-xylenol).

-

Regioselectivity: The Duff reaction exhibits high ortho-selectivity.

-

Steric Analysis: In 2,3-dimethylphenol, the C2 and C3 positions are occupied by methyl groups. The C6 position (ortho to OH) is sterically accessible, whereas the C4 position (para to OH) is also open but less favored in the TFA-Duff manifold which involves a coordinated transfer mechanism.

-

Outcome: Formylation at the C6 position of 2,3-dimethylphenol yields the target this compound (renumbering priority assigns C1 to the aldehyde).

Mechanism of Action

The reaction proceeds via an initial amino-alkylation of the phenol by hexamethylenetetramine (HMTA) to form a benzylamine-type intermediate, which is subsequently oxidized (via an intramolecular redox hydride shift) to an iminium species. Hydrolysis of this iminium ion releases the aldehyde.[1]

Figure 1: The reaction proceeds through an iminium intermediate which is hydrolyzed to the final aldehyde.[1][2]

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Equiv.[1][3][4] | Role |

| 2,3-Dimethylphenol | 526-75-0 | 1.0 | Substrate |

| Hexamethylenetetramine (HMTA) | 100-97-0 | 1.5 - 2.0 | Formyl source |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Excess (10-15 vol) | Solvent/Catalyst |

| Hydrochloric Acid (4N) | 7647-01-0 | Excess | Hydrolysis |

| Dichloromethane (DCM) | 75-09-2 | - | Extraction Solvent |

Critical Safety Parameters

-

TFA: Highly corrosive and volatile. Must be handled in a fume hood with acid-resistant gloves.

-

HMTA: Decomposes to release formaldehyde and ammonia under acidic conditions. Ensure adequate ventilation.

-

Exotherm: The mixing of HMTA and TFA can be exothermic; add HMTA in portions if scaling up.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2,3-Dimethylphenol (5.0 g, 41 mmol) and Hexamethylenetetramine (8.6 g, 61.5 mmol, 1.5 eq).

-

Solvent Addition: Add Trifluoroacetic acid (TFA) (50 mL) to the flask.

-

Note: The solution will turn yellow/orange. If HMTA is not fully soluble initially, it will dissolve upon heating.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80 °C) under an inert atmosphere (Nitrogen or Argon) for 4 to 12 hours .

-

Monitoring: Monitor reaction progress by TLC (20% EtOAc in Hexanes). The starting phenol (higher Rf) should disappear, and a fluorescent aldehyde spot (lower Rf) should appear.

-

Phase 2: Workup and Hydrolysis[5]

-

Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess TFA using a rotary evaporator (trap cooled to -78°C or with a caustic scrubber) to obtain a viscous orange/red oil.

-

Tip: Removing TFA before hydrolysis simplifies the pH adjustment and reduces waste volume.

-

-

Hydrolysis: Add 4N HCl (60 mL) to the residue. Heat the mixture at 60 °C for 30-60 minutes .

-

Extraction: Cool to room temperature. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with:

-

Water (2 x 50 mL)

-

Saturated NaHCO₃ (Caution: Gas evolution) until neutral pH.

-

Brine (1 x 50 mL).

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 3: Purification

The crude product is often a dark yellow/brown oil or solid.

-

Method A (Steam Distillation - Recommended for High Purity):

-

Suspend the crude residue in water and perform steam distillation.[3] The ortho-hydroxyaldehyde is volatile due to intramolecular hydrogen bonding, while impurities (para-isomers, polymers) remain in the pot.

-

Collect the distillate (milky white) and extract with DCM.

-

-

Method B (Column Chromatography):

-

Elute on silica gel using a gradient of Hexanes:Ethyl Acetate (95:5 to 90:10) .

-

The product typically elutes early due to low polarity (internal H-bond).

-

Quality Control & Characterization

Expected Data

-

Appearance: Pale yellow oil or low-melting solid (mp ~10-15 °C, often supercools).

-

Yield: Typical isolated yields range from 40% to 65% .

Spectroscopic Markers

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (CDCl₃) | δ 11.0 - 11.5 ppm (s, 1H) | Phenolic OH (Intramolecular H-bond) |

| δ 9.8 - 10.0 ppm (s, 1H) | Aldehyde CHO | |

| δ 7.3 ppm (d, 1H) | Aromatic H (C5 or C6) | |

| δ 6.8 ppm (d, 1H) | Aromatic H (C5 or C6) | |

| δ 2.2 - 2.3 ppm (s, 6H) | Methyl groups (C3, C4) | |

| IR (Neat) | ~1650 cm⁻¹ | C=O[6][7] Stretch (Shifted due to H-bond) |

| ~3100-3400 cm⁻¹ (Broad) | OH Stretch |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis | Increase hydrolysis time or acid concentration (use 6N HCl). |

| Polymerization | Overheating or old HMTA | Use fresh HMTA; strictly control reflux temp; do not heat >100°C. |

| Para-isomer Contamination | Intrinsic regioselectivity | Use steam distillation; para-isomers are not steam volatile. |

| Emulsions | High density of DCM/Water | Filter the biphasic mixture through Celite® before separation. |

Process Workflow Diagram

Figure 2: The workflow emphasizes the removal of TFA prior to hydrolysis and the use of steam distillation for purification.

References

-

Larrow, J. F.; Jacobsen, E. N. (1994). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst". Journal of Organic Chemistry, 59(7), 1939–1942. Link(Primary source for TFA-modified Duff conditions)

-

Duff, J. C. (1941).[1] "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". Journal of the Chemical Society, 547–550. Link(Original Duff reaction methodology)

-

Lindoy, L. F.; Meehan, G. V.; Svenstrup, N. (1998). "Mono- and Diformylation of 4-tert-Butylphenol using the Duff Reaction". Synthesis, 1998(7), 1029–1032. Link(Optimization of stoichiometry and workup)

-

Liggett, L. M.; Diehl, H. (1945). "Studies on the Duff Reaction for the Preparation of o-Hydroxyaldehydes". Proceedings of the Iowa Academy of Science, 52(1), 191-197.[4] Link(Regioselectivity studies on substituted phenols)

Sources

- 1. Duff_reaction [chemeurope.com]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]

- 6. Frontiers | One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols [frontiersin.org]

- 7. prepchem.com [prepchem.com]

Application Notes & Protocols: Synthesis and Application of Novel Fluorescent Probes from 2-Hydroxy-3,4-dimethylbenzaldehyde

Abstract

This document provides a comprehensive guide to the synthesis and application of novel fluorescent probes derived from the precursor 2-Hydroxy-3,4-dimethylbenzaldehyde. While direct literature for this specific aldehyde is emerging, the principles and protocols detailed herein are grounded in well-established methodologies for analogous hydroxy-substituted benzaldehydes. The core synthetic strategy involves a straightforward Schiff base condensation, a robust and versatile reaction that allows for the creation of a diverse library of chemosensors. We will detail the synthesis, characterization, and application of these probes, with a particular focus on their utility in metal ion detection through mechanisms such as Chelation-Enhanced Fluorescence (CHEF). The protocols are designed to be self-validating and provide researchers with the foundational knowledge to not only replicate these methods but also to innovate and customize probes for specific analytical targets, including applications in cellular imaging.

Introduction: The Versatility of Schiff Bases in Fluorescence Sensing

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of specific analytes within complex chemical and biological systems.[1][2] Among the various classes of fluorescent sensors, those based on Schiff base ligands have garnered significant attention due to their synthetic accessibility, structural diversity, and tunable photophysical properties.[3][4][5] These compounds, characterized by an azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.

The precursor this compound is a promising, yet underexplored, building block for such probes. Its structure offers three key features:

-

A Reactive Aldehyde Group: Essential for the core Schiff base condensation reaction.

-

A Phenolic Hydroxyl Group: Acts as a crucial coordination site for analytes (like metal ions) and can participate in excited-state proton transfer, influencing the fluorescence output.

-

Electron-Donating Methyl Groups: These groups on the phenyl ring can enhance the electron density of the system, potentially improving the quantum yield and photostability of the resulting fluorophore.

This guide provides detailed protocols adapted from established systems, offering a robust framework for synthesizing and utilizing probes from this specific precursor for applications in analytical chemistry and drug development.

Part I: Synthesis of Fluorescent Probes via Schiff Base Condensation

Core Principle: The Schiff Base Reaction

The synthesis of fluorescent probes from this compound is primarily achieved through a condensation reaction with a primary amine. The choice of the amine component is a critical experimental decision, as it dictates the final structure of the probe and, consequently, its selectivity and sensing properties.[6][7] By reacting the aldehyde with a diamine, a symmetrical ligand with a specific binding pocket can be created, ideal for chelating metal ions.[3][6]

Caption: General workflow for Schiff base fluorescent probe synthesis.

Protocol 1: Synthesis of a Symmetrical Bis-Schiff Base Probe (HDB-EDA)

This protocol details the synthesis of a representative probe by reacting two equivalents of this compound with one equivalent of ethylenediamine (EDA).

Materials:

-

This compound (2.0 mmol)

-

Ethylenediamine (1.0 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

50 mL Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Reactant Preparation: In the 50 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the aldehyde solution. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and catalyzing the nucleophilic attack by the amine.[3][5]

-

Amine Addition: In a separate beaker, dissolve 1.0 mmol of ethylenediamine in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (~80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid product with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/DMF mixture to yield the pure HDB-EDA probe.[6]

Expected Characterization Data

The synthesized probe should be characterized using standard analytical techniques to confirm its structure.

| Technique | Expected Observation | Rationale |

| FT-IR | Disappearance of C=O stretch (~1650 cm⁻¹), appearance of C=N (imine) stretch (~1610-1630 cm⁻¹).[3] | Confirms the conversion of the aldehyde to the Schiff base. |

| ¹H NMR | Appearance of a characteristic azomethine proton (-CH=N-) signal at ~8.5-9.0 ppm.[3] | A clear indicator of Schiff base formation. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of the HDB-EDA product. | Confirms the molecular weight of the synthesized compound. |

Part II: Application in Metal Ion Detection

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Many Schiff base probes function as "turn-on" fluorescent sensors. In the unbound state, the probe may have low fluorescence due to non-radiative decay pathways, such as the free rotation or isomerization of the C=N imine bond. Upon binding a target analyte, such as a metal ion, a rigid chelate complex is formed. This rigidification restricts the non-radiative decay pathways, forcing the molecule to dissipate energy through fluorescence, leading to a significant enhancement in emission intensity.[6][8] This mechanism is known as Chelation-Enhanced Fluorescence (CHEF).

Caption: "Turn-On" sensing via Chelation-Enhanced Fluorescence (CHEF).

Protocol 2: Spectrofluorimetric Titration for Al³⁺ Detection

This protocol provides a general method for evaluating the sensing capability of the synthesized HDB-EDA probe towards aluminum ions (Al³⁺), a common target for such sensors.[8][9]

Materials:

-

Synthesized HDB-EDA probe stock solution (1.0 mM in DMSO).

-

Al(NO₃)₃·9H₂O stock solution (10 mM in deionized water).

-

Stock solutions of other various metal ions for selectivity testing (10 mM in deionized water).

-

Buffer solution (e.g., HEPES in a DMSO/water mixture, v/v = 8:2).[9]

-

Quartz cuvette and a fluorometer.

Procedure:

-

Probe Solution Preparation: In a quartz cuvette, place 2 mL of the buffered solution. Add an aliquot of the HDB-EDA probe stock solution to achieve a final concentration of 10 µM.

-

Initial Spectrum: Gently mix and record the fluorescence emission spectrum of the probe solution alone. The excitation wavelength should be determined by first running an excitation scan.

-

Titration: Add incremental amounts (e.g., 0.2 equivalents) of the Al³⁺ stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate for ~1-2 minutes before recording the new fluorescence spectrum.[10]

-

Selectivity Study: Repeat the experiment by adding a large excess (e.g., 10 equivalents) of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺) to separate solutions of the probe to ensure the fluorescence response is selective for Al³⁺.[4][9]

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺. The detection limit (LOD) can be calculated using the formula LOD = 3δ/K, where δ is the standard deviation of the blank and K is the slope of the linear calibration curve at low concentrations.[10]

Representative Photophysical Data

The following table summarizes hypothetical but expected changes in the photophysical properties of the HDB-EDA probe upon binding to Al³⁺.

| Property | HDB-EDA Probe (Free) | HDB-EDA + Al³⁺ Complex |

| Excitation Maximum (λex) | ~350 nm | ~370 nm |

| Emission Maximum (λem) | ~450 nm | ~480 nm |

| Fluorescence Quantum Yield (Φ) | Low (~0.05) | High (~0.50) |

| Appearance | Colorless (under UV light) | Bright Blue/Cyan (under UV light) |

Part III: Application in Live Cell Bioimaging

The ability to visualize the distribution and concentration of analytes within living cells is a key application for fluorescent probes. Probes derived from this compound can potentially be used for bioimaging, provided they exhibit cell permeability and low cytotoxicity.[8][11]

Caption: General experimental workflow for live cell fluorescence imaging.

Protocol 3: General Procedure for Intracellular Al³⁺ Imaging

This protocol outlines a general method for using the HDB-EDA probe to visualize changes in intracellular Al³⁺ levels in a cultured cell line (e.g., HeLa cells).

Materials:

-

HeLa cells, culture medium (e.g., DMEM), fetal bovine serum (FBS).

-

Confocal laser scanning microscope.

-

Phosphate-buffered saline (PBS).

-

HDB-EDA probe stock solution (1 mM in DMSO).

-

Al³⁺ solution (e.g., AlCl₃ in culture medium).

Procedure:

-

Cell Culture: Seed HeLa cells onto a glass-bottom imaging dish and culture for 24 hours at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing 10 µM of the HDB-EDA probe and incubate for 30 minutes.

-

Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any extracellular probe.[7]

-

Imaging (Control): Add fresh PBS or medium to the dish and acquire baseline fluorescence images of the cells using the confocal microscope with the appropriate excitation/emission settings.

-

Analyte Treatment: Treat the same cells with medium containing a specific concentration of Al³⁺ (e.g., 50 µM) and incubate for another 30 minutes.

-

Imaging (Treated): Acquire fluorescence images again. A significant increase in intracellular fluorescence intensity compared to the control indicates the detection of Al³⁺ by the probe.[11]

Conclusion

This compound serves as a highly adaptable and effective precursor for the development of novel fluorescent probes. Through a straightforward and efficient Schiff base condensation reaction, a wide array of sensors can be synthesized. The protocols and principles outlined in this document provide a solid foundation for researchers to create and validate these probes for the selective and sensitive detection of analytes like metal ions. The potential for extending these applications to live cell imaging highlights the significant utility of this chemical scaffold in advancing research in analytical chemistry, drug development, and cell biology.

References

- Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Probes Synthesized from 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde for Metal Ion.

- Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (n.d.). Journal of Chemical Sciences.

- Synthesis and Spectroscopic Properties of Optical Probe Based on Schiff Base with Biological Applic

-

Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (2016). Molecules. [Link]

-

Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (2023). Molecules. [Link]

-

Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). Molecules. [Link]

-

Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. (2023). ResearchGate. [Link]

-

Development and characterization of fluorescent pH sensors based on porous silica and hydrogel support matrices. (n.d.). University of New Orleans. [Link]

-

Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. (2023). WSEAS Transactions on Applied and Theoretical Mechanics. [Link]

- Benchchem. (n.d.). Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde.

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (n.d.). Molecules. [Link]

-

Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. [Link]

-

Synthesis of the Schiff base DFSB. (n.d.). ResearchGate. [Link]

-

Synthesis of New Schiff Bases Including of Terephthalohydrazide and Sensor Application. (n.d.). ICRETS. [Link]

- Benchchem. (n.d.). Application Notes and Protocols for 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde as a Fluorescent pH Probe.

-

Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. (n.d.). Indonesian Journal of Fundamental and Applied Chemistry. [Link]

-

Synthesis of fluorescent compounds 2–16. Reagents and conditions. (n.d.). ResearchGate. [Link]

-

HORIBA. (n.d.). Fluorescent Bioprobes. Retrieved from HORIBA website. [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Probes Derived from 3-Formylsalicylic Acid.

-

Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. (n.d.). Methods and Applications in Fluorescence. [Link]

-

Development of Dual-Reactivity Based Fluorescence Probes for Visualizing Intracellular Hydrogen Polysulfides Signaling. (n.d.). ACS Chemical Biology. [Link]

-

Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Cell Biochemistry and Biophysics. [Link]

-

Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (2016). Semantic Scholar. [Link]

-

4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. (n.d.). New Journal of Chemistry. [Link]

-

Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. (2024). Molecules. [Link]

- Benchchem. (n.d.). Application Notes and Protocols: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde in Fluorescence Sensing.

-

Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (n.d.). Molecules. [Link]

-

Small-molecule photoswitches for fluorescence bioimaging: engineering and applications. (n.d.). Chemical Communications. [Link]

-

Water-Soluble Bimodal Magnetic-Fluorescent Radical Dendrimers as Potential MRI-FI Imaging Probes. (2024). Journal of the American Chemical Society. [Link]

-

2,3,4-Trihydroxybenzaldehyde. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2020). ResearchGate. [Link]

Sources

- 1. horiba.com [horiba.com]

- 2. Small-molecule photoswitches for fluorescence bioimaging: engineering and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Journal of the Institute of Science and Technology » Submission » Synthesis and Spectroscopic Properties of Optical Probe Based on Schiff Base with Biological Application [dergipark.org.tr]

- 9. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions [mdpi.com]

- 10. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of salen ligands with sterically hindered benzaldehydes

Application Note: Synthesis of Salen Ligands with Sterically Hindered Benzaldehydes

Executive Summary

This guide details the synthesis of sterically hindered salen (salicylidene-ethylenediamine) ligands, specifically focusing on derivatives utilizing 3,5-di-tert-butyl-2-hydroxybenzaldehyde and chiral diamines (e.g., 1,2-diaminocyclohexane). These ligands are critical precursors for enantioselective catalysts (e.g., Jacobsen-Katsuki catalysts) used in asymmetric epoxidations and hydrolytic kinetic resolutions.

The Challenge: Steric bulk at the ortho-position of the benzaldehyde significantly retards the rate of imine formation and shifts the equilibrium toward the starting materials. Standard Schiff base protocols often yield incomplete conversion or require extended reaction times.

The Solution: This protocol provides a tiered approach—ranging from optimized solvothermal methods to acid-catalyzed dehydration—ensuring high yields (>85%) and optical purity.

Chemical Principles & Mechanism

The formation of the salen ligand is a reversible condensation reaction (Schiff base formation).

-

Nucleophilic Attack: The primary amine of the diamine attacks the carbonyl carbon of the aldehyde.

-

Hemiaminal Formation: A tetrahedral intermediate is formed. Steric Hindrance Impact: Bulky groups (e.g., tert-butyl) at the 3-position of the aldehyde physically block the trajectory of the incoming amine, raising the activation energy.

-

Dehydration: The hemiaminal collapses to expel water and form the imine (

) bond.

Critical Control Point: Because the reaction generates water, equilibrium management is vital. For sterically hindered substrates, the reverse hydrolysis is often faster than in unhindered systems. Successful synthesis requires either precipitation of the product (driving equilibrium by Le Chatelier’s principle) or active water removal.

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the hemiaminal formation stage.

Experimental Protocols

Reagents & Materials

-

Aldehyde: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (FW: 234.33).

-

Diamine: (1R,2R)-(-)-1,2-Diaminocyclohexane (as mono-(+)-tartrate salt or free base).

-

Solvents: Absolute Ethanol (EtOH), Toluene (anhydrous), Dichloromethane (DCM).

-

Base: Potassium Carbonate (

) (if using tartrate salt). -

Catalyst: Formic acid or p-Toluenesulfonic acid (p-TSA) (Method B only).

Method A: Standard Solvothermal (Ethanol Reflux)

Best for: Standard Jacobsen ligand synthesis where product precipitation drives the reaction.

-

Salt Neutralization (If using tartrate salt):

-

In a 3-neck RB flask, dissolve (1R,2R)-1,2-diaminocyclohexane mono-(+)-tartrate (1.0 eq) in distilled water (2 vol).

-

Add

(2.0 eq) and stir until clear. -

Add Absolute Ethanol (10 vol) and heat to

.

-

-

Addition:

-

Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq) in Absolute Ethanol (5 vol). Note: Heating may be required to dissolve the aldehyde.[1]

-

Add the aldehyde solution dropwise to the diamine solution over 30 minutes at reflux.

-

-

Reflux:

-

Reflux the mixture for 2–4 hours .

-

Observation: A yellow precipitate should form within 30–60 minutes.

-

-

Workup:

-

Add water (2 vol) dropwise to the hot solution to complete precipitation.

-

Cool to

in an ice bath for 1 hour. -

Filter the yellow solid.[1]

-

Wash: Cold 95% Ethanol (

vol), then water (

-

-

Drying: Dry in a vacuum oven at

for 6 hours.

Method B: Acid-Catalyzed Dehydration (Dean-Stark)

Best for: Highly hindered substrates or electron-rich aldehydes that fail to precipitate in ethanol.

-

Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser.

-

Reaction:

-

Combine Diamine (free base, 1.0 eq) and Aldehyde (2.1 eq) in Toluene (15 vol).

-

Add catalytic p-TSA (0.05 eq) or Formic Acid (2 drops).

-

-

Reflux:

-

Reflux vigorously for 6–12 hours. Monitor water collection in the trap.

-

Endpoint: Reaction is complete when theoretical water volume is collected or TLC shows disappearance of aldehyde.

-

-

Workup:

-

Evaporate Toluene under reduced pressure.

-

Redissolve residue in minimal hot Ethanol/DCM.

-

Cool to crystallize.

-

Process Workflow

Figure 2: Decision tree for selecting the optimal synthesis and purification route.

Characterization & Quality Control

| Parameter | Specification (Typical for Jacobsen Ligand) | Method |

| Appearance | Yellow crystalline solid | Visual |

| Melting Point | 200–203 °C | Capillary MP |

| IR Spectroscopy | 1610–1630 | FTIR (KBr/ATR) |

| Optical Rotation | Polarimetry |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Oiling out | Impurities or solvent too polar | Redissolve in DCM, wash with water, dry, then recrystallize from Heptane. |

| Low Yield | Incomplete reaction (Steric bulk) | Switch to Method B (Dean-Stark) or extend reflux time. |

| Red Color | Oxidation of phenol | Degas solvents with |

References

-

Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride.[1][2][3] Organic Syntheses, 75, 1.

-

Campbell, E. J., et al. (2001). Unsymmetrical Salen-Type Ligands: High Yield Synthesis of Salen-Type Schiff Bases Containing Two Different Benzaldehyde Moieties. Tetrahedron Letters, 42(7), 1221-1225.

-

Deng, L., & Jacobsen, E. N. (1992).[4] A Practical, Highly Enantioselective Synthesis of the Taxol Side Chain via Asymmetric Catalysis. Journal of Organic Chemistry, 57(15), 4320–4323.

-

Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421.

Sources

Condensation reaction of 2-Hydroxy-3,4-dimethylbenzaldehyde with diamines

Application Note: High-Yield Synthesis of Sterically Modulated Salen Ligands via Condensation of 2-Hydroxy-3,4-dimethylbenzaldehyde

Part 1: Executive Summary & Strategic Rationale

This guide details the protocol for the condensation of This compound with diamines (specifically ethylenediamine and o-phenylenediamine) to synthesize tetradentate

Why this specific aldehyde? While unsubstituted salicylaldehyde is the standard for Salen ligand synthesis, the 3,4-dimethyl derivative offers distinct advantages in catalytic applications:

-

Steric Modulation (C3-Methyl): The methyl group at the 3-position (ortho to the hydroxyl) provides steric bulk proximal to the metal binding site. In catalytic oxidations (e.g., Jacobsen-Katsuki epoxidation), this bulk prevents the formation of inactive

-oxo dimers and influences the approach of substrates to the metal center. -

Electronic Enrichment (C4-Methyl): The methyl group at the 4-position acts as an electron-donating group (EDG) via hyperconjugation, increasing the electron density of the aromatic ring. This makes the phenolate oxygen a "harder" Lewis base, stabilizing high-oxidation-state metal centers (e.g., Mn(III), Co(III)).

Part 2: Reaction Mechanism & Chemical Logic

The formation of the Schiff base (imine) follows a nucleophilic addition-elimination pathway. Uniquely, in salicylaldehyde derivatives, the ortho-hydroxyl group plays a dual role: it acts as an internal acid catalyst (activating the carbonyl) and stabilizes the final product via intramolecular hydrogen bonding.

Mechanism Diagram

Figure 1: Step-wise mechanism of Schiff base condensation. The reaction is driven to completion by the entropy of water release and the stability of the resulting conjugated system.

Part 3: Experimental Protocols

Protocol A: Solution-Phase Synthesis (Standard)

Best for: High purity requirements, crystallography, and bulk synthesis.

Materials:

-

This compound (2.0 eq)

-

Ethylenediamine (1.0 eq) OR o-Phenylenediamine (1.0 eq)

-

Ethanol (Absolute) or Methanol

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

-

Preparation of Aldehyde Solution: Dissolve 3.00 g (20 mmol) of this compound in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Heat gently (40°C) to ensure complete dissolution.

-

Expert Note: The 3,4-dimethyl substitution increases lipophilicity compared to unsubstituted salicylaldehyde. If solubility is poor in cold ethanol, warm it; do not add water.

-

-

Addition of Diamine: Add 0.60 g (10 mmol) of ethylenediamine dropwise to the stirring aldehyde solution.

-

Observation: The solution will immediately turn bright yellow/orange due to the formation of the imine chromophore. An exotherm is expected.

-

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Self-Validation: Monitor reaction progress via TLC (Silica; 4:1 Hexane:Ethyl Acetate). The aldehyde spot (

) should disappear.

-

-

Crystallization & Isolation: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour. Yellow needle-like crystals should precipitate.

-

Filter the solid using a Büchner funnel.

-

Wash with 10 mL of cold ethanol to remove unreacted aldehyde.

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Protocol B: Solid-State "Green" Synthesis

Best for: Rapid screening, avoiding solvent waste, and overcoming equilibrium limitations.

Methodology:

-

Weigh 2.0 eq of this compound and 1.0 eq of diamine into a clean agate mortar.

-

Grinding: Grind the mixture vigorously with a pestle.

-

Phase Change: The mixture will initially become a paste (eutectic melt) and release water vapor. Continue grinding for 10–20 minutes until it solidifies into a dry powder.

-

-

Purification: Wash the resulting powder with a small amount of cold methanol to remove trace starting materials.

Part 4: Data Analysis & Characterization

The following table summarizes the expected spectral data for the Ethylenediamine derivative (Salen-3,4-dimethyl).

| Technique | Parameter | Expected Value | Interpretation |

| FTIR | 1610–1630 cm⁻¹ | Strong, sharp peak confirming imine formation. | |

| FTIR | 3400–3500 cm⁻¹ | Broad, weak band (often shifted/broadened due to H-bonding). | |

| 1H NMR | Imine (-CH=N-) | Singlet. Diagnostic peak for Schiff base.[1][2][3] | |

| 1H NMR | Phenolic (-OH) | Broad singlet. Downfield shift indicates strong intramolecular H-bonding. | |

| Appearance | Color | Bright Yellow/Orange | Due to extended |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the solution-phase synthesis of the ligand.

Part 6: Troubleshooting & Expert Tips

-

Oiling Out: If the product forms an oil instead of a crystal upon cooling, reheat to redissolve and add a seed crystal or scratch the glass surface. This is common with methylated salicylaldehyde derivatives due to lower melting points.

-

Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments. Ensure all solvents are anhydrous. Store the final ligand in a desiccator.

-

Color Change: A shift from yellow to dark brown during reflux may indicate oxidation of the phenol or polymerization. Maintain an inert atmosphere (

) if high purity is critical.

References

-

Shelar, M. D., et al. (2011).[1] "Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition." Journal of Chemical and Pharmaceutical Research, 3(2), 489-495.[1]

-

BenchChem. (2025).[4][5][6][7] "Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde." (Adapted for general substituted salicylaldehyde protocols).

-

PubChem. (2025).[8] "Benzaldehyde, 2-hydroxy-, reaction products with ethylenediamine."[1][2][8] National Library of Medicine.

-

Rafeye, R., & Anita, A. (2015).[2] "Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives." Quarterly Journal of Applied Chemical Research.[2]

Sources

- 1. jocpr.com [jocpr.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. (PDF) Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzaldehyde, 2-hydroxy-, reaction products with acetylacetone and ethylenediamine | C14H22N2O4 | CID 90659539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Separating ortho and para isomers in Reimer-Tiemann reaction of xylenols

Topic: Separation of Ortho and Para Isomers in Reimer-Tiemann Formylation of Xylenols Document ID: RT-XYL-SEP-001 Status: Active

Introduction: The Isomer Challenge

Welcome to the technical support guide for the Reimer-Tiemann reaction. You are likely here because your formylation of xylenol (dimethylphenol) has resulted in a complex mixture: the desired ortho-aldehyde, the para-aldehyde, unreacted xylenol, and the inevitable "Reimer-Tiemann tar" (polymeric resins).

Critical Substrate Check: Before proceeding, verify your starting material. Separation of ortho and para isomers is only necessary if your specific xylenol isomer has an open para position.

-

Requires Separation: 2,5-xylenol; 3,5-xylenol; 2,3-xylenol.

-

No Separation Needed (Ortho only): 2,4-xylenol; 3,4-xylenol; 2,6-xylenol (para position is blocked by a methyl group).

Module 1: The Steam Distillation Protocol (Primary Separation)

This is the "Gold Standard" for separating ortho-hydroxybenzaldehydes from para-isomers.

The Scientific Logic (Why it works)

The separation relies on the difference in Hydrogen Bonding topology:

-

Ortho-Isomer (Steam Volatile): The formyl group (-CHO) and the hydroxyl group (-OH) are adjacent. They form an Intramolecular Hydrogen Bond (within the same molecule).[1] This "locks" the polarity, reduces interaction with water, and lowers the boiling point, allowing it to co-distill with steam.

-

Para-Isomer (Non-Volatile): The groups are on opposite sides. They form Intermolecular Hydrogen Bonds with neighboring molecules and water. This creates a lattice-like network with a high boiling point that does not distill.

Workflow Diagram

Caption: Logical flow for separating ortho (volatile) and para (non-volatile) isomers via steam distillation.

Step-by-Step Protocol

-

Acidification: The reaction finishes in a basic state. Carefully add dilute H₂SO₄ until the mixture is acidic (pH ~2) and the color changes (usually from dark red/brown to yellow/orange).

-

Distillation: Transfer to a flask equipped with a steam inlet. Pass vigorous steam through the mixture.

-

Collection: Collect the distillate until it runs clear. The ortho-isomer will appear as yellow oil droplets or crystals in the condenser.

-

Residue Processing: Filter the hot residue remaining in the flask. The filtrate contains the para-isomer; the solid tar is discarded.

Troubleshooting: Steam Distillation

| Symptom | Probable Cause | Corrective Action |

| No oil in distillate | pH is still basic. | Check pH. Phenols/Aldehydes must be in non-ionic form to volatilize. Add more acid. |

| Distillate is milky | High concentration of product. | This is good. Cool the distillate; the ortho-isomer should crystallize out. |

| Foaming in flask | Resin/Tar surfactant effect. | Add a small amount of anti-foaming agent or reduce steam rate. |

| Low Yield | Incomplete reaction or tarring. | Reimer-Tiemann yields are historically low (<40%). Ensure temperature was controlled (65-70°C) during CHCl₃ addition. |

Module 2: Chemical Purification (Bisulfite Method)

If steam distillation is unavailable or if you need to separate unreacted xylenol from the aldehyde, use the Bisulfite method.

The Scientific Logic

Aldehydes react with saturated Sodium Bisulfite (NaHSO₃) to form water-soluble sulfonate adducts. Phenols (xylenols) do not.

-

Reaction:

(Soluble) -

Nuance: Ortho-isomers form this adduct slower than para-isomers due to steric hindrance from the adjacent -OH group, but they will form it with vigorous shaking.

Protocol

-

Formation: Shake the crude organic layer (or steam distillate oil) with saturated NaHSO₃ solution for 30-60 minutes.

-

Separation: Wash the aqueous layer with ether (removes unreacted xylenol).

-

Regeneration: Acidify the aqueous bisulfite layer with dilute HCl and heat gently. The aldehyde will regenerate and precipitate/separate.

Module 3: Chromatographic Separation (Last Resort)

For complex xylenol mixtures where isomers have very similar boiling points (e.g., 3,5-xylenol derivatives).

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate gradient.

-

Ortho-isomers elute first (lower polarity due to internal H-bonding).

-

Para-isomers elute later (higher interaction with silica hydroxyls).

-

-

Visualization: UV lamp (254 nm) or Ferric Chloride dip (phenols turn violet).

Frequently Asked Questions (FAQ)

Q: Why is there so much black tar in my reaction flask? A: This is "Reimer-Tiemann Resin." It forms due to the polymerization of the highly reactive phenoxide and quinone methide intermediates.

-

Fix: Control temperature strictly (60-70°C). Do not let it reflux violently. Add chloroform slowly.

Q: Can I use 2,4-xylenol to make the para-aldehyde? A: No. In 2,4-dimethylphenol, the para position (C4) is blocked by a methyl group. You will only obtain the ortho-aldehyde (6-hydroxy-2,4-dimethylbenzaldehyde) and potentially a ipso-substitution product (a cyclohexadienone), but no stable para-aldehyde.

Q: My ortho-product is liquid, but literature says it's solid. Why? A: Xylenol aldehydes have lower melting points than salicylaldehyde. Small impurities (unreacted xylenol) depress the melting point significantly. Use the Bisulfite method (Module 2) to remove the unreacted xylenol, then recrystallize.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Wynberg, H. (1960). "The Reimer-Tiemann Reaction."[2][3][4][5][6][7][8][9] Chemical Reviews, 60(2), 169–184. (Authoritative review on mechanism and yields).

-

Hine, J., & Van der Veen, J. M. (1959). "The Mechanism of the Reimer-Tiemann Reaction." Journal of the American Chemical Society, 81(24), 6446–6449. (Mechanistic proof of dichlorocarbene intermediate).

- Kalsi, P. S. (2000). Organic Reactions and Their Mechanisms. New Age International. (Detailed discussion on Ortho/Para selectivity and H-bonding).

Sources

- 1. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) [mdpi.com]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shift of the Aldehyde Proton in 2-Hydroxy-3,4-dimethylbenzaldehyde

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is a foundational necessity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as an indispensable tool for elucidating the structural features of organic compounds. The chemical shift of a proton provides a wealth of information about its electronic environment. This guide offers an in-depth comparative analysis of the 1H NMR chemical shift of the aldehyde proton in 2-Hydroxy-3,4-dimethylbenzaldehyde, contextualized by data from structurally related analogs. This approach will illuminate the nuanced effects of substituent positioning and intramolecular interactions on proton resonance.

The Aldehyde Proton: A Sensitive Reporter of Molecular Environment

The proton of an aldehyde group (-CHO) typically resonates in a distinct downfield region of the 1H NMR spectrum, generally between 9 and 10 ppm.[1][2] This significant deshielding is a consequence of the anisotropic effect of the carbonyl (C=O) double bond and the electron-withdrawing nature of the oxygen atom. The precise chemical shift, however, is highly sensitive to the electronic and steric influences of other substituents on the aromatic ring.

Comparative Analysis of Aldehyde Proton Chemical Shifts

| Compound | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Solvent | Key Structural Features |

| This compound (Predicted) | ~9.8 - 10.0 (s) | CDCl₃ | ortho-OH, meta-CH₃, para-CH₃ |

| 2-Hydroxy-3-methylbenzaldehyde | 9.852 (s) | CDCl₃ | ortho-OH, meta-CH₃ |

| 4-Hydroxy-3-methylbenzaldehyde | 9.726 (s) | CDCl₃ | para-OH, meta-CH₃ |

| 2,4-Dimethylbenzaldehyde | 10.166 (s) | CDCl₃ | ortho-CH₃, para-CH₃ |

| 3,4-Dimethylbenzaldehyde | 9.92 (s) (NMRShiftDB prediction) | CDCl₃ | meta-CH₃, para-CH₃ |

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 9.85 (s) | CDCl₃ | ortho-OH |

| 2,3-Dihydroxybenzaldehyde | 9.886 (s) | CDCl₃ | ortho-OH, meta-OH |

Data compiled from various sources. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). (s) denotes a singlet.[3][4][5][6][7]

Dissecting the Substituent Effects

The chemical shift of the aldehyde proton in this compound is influenced by a combination of electronic effects from the hydroxyl and methyl groups, as well as a significant contribution from intramolecular hydrogen bonding.

The Role of the ortho-Hydroxyl Group and Intramolecular Hydrogen Bonding

A defining feature of 2-hydroxybenzaldehydes is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde. This interaction has a pronounced effect on the electronic environment of the aldehyde proton.

In 2-hydroxybenzaldehyde, the aldehyde proton resonates at approximately 9.85 ppm.[6] This is slightly upfield compared to benzaldehyde itself (around 9.9-10.0 ppm). This upfield shift is somewhat counterintuitive, as the hydroxyl group is electron-withdrawing by induction. However, the dominant effect is the resonance donation of the lone pair of electrons from the hydroxyl oxygen into the aromatic ring, which increases the electron density at the aldehyde carbon and shields the aldehyde proton. Furthermore, the hydrogen bond tends to localize the electron density within the six-membered ring formed by the hydrogen bond, further contributing to this shielding.

For this compound, we can expect a similar strong intramolecular hydrogen bond, which will be a key determinant of its aldehyde proton's chemical shift.

The Influence of Methyl Groups

Methyl groups are weakly electron-donating through an inductive effect. This donation of electron density to the aromatic ring generally leads to a slight shielding (upfield shift) of the ring protons and, to a lesser extent, the protons of substituent groups.

-

ortho-Methyl Group: In 2,4-dimethylbenzaldehyde, the aldehyde proton is at 10.166 ppm.[5] The presence of an ortho-methyl group can introduce steric hindrance, which may slightly alter the conformation of the aldehyde group and influence its chemical shift.

-

meta and para-Methyl Groups: In 3,4-dimethylbenzaldehyde, the aldehyde proton has a predicted chemical shift of around 9.92 ppm.[7] The electron-donating effects of the meta and para methyl groups contribute to a slight upfield shift compared to benzaldehyde.

Synergy of Substituents in this compound

In our target molecule, this compound, we have the combined influence of:

-

A strong ortho-hydroxyl group: This will induce the formation of an intramolecular hydrogen bond, which is expected to be the dominant factor influencing the aldehyde proton's chemical shift, likely causing a shift to around 9.85 ppm as seen in 2-hydroxy-3-methylbenzaldehyde.[3]

-

A meta-methyl group: This will have a minor electron-donating effect.

-

A para-methyl group: This will also contribute a minor electron-donating effect.

Considering the data for 2-hydroxy-3-methylbenzaldehyde (9.852 ppm), the additional para-methyl group in this compound is expected to have a minimal further shielding effect. Therefore, the chemical shift of the aldehyde proton in this compound is predicted to be in the range of 9.8 to 10.0 ppm .

The following diagram illustrates the key factors influencing the chemical shift of the aldehyde proton in this compound.

Caption: Factors influencing the aldehyde proton chemical shift.

Experimental Protocol: Acquiring a 1H NMR Spectrum of an Aromatic Aldehyde

The following provides a standardized, step-by-step methodology for obtaining a high-quality 1H NMR spectrum of a substituted benzaldehyde.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid aromatic aldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS will provide a reference peak at 0.00 ppm. Modern NMR spectrometers can often reference the residual solvent peak, making the addition of an internal standard optional.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

-

Place the spinner in the NMR probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks. This is often an automated process on modern instruments.

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Pulse angle: A 30° or 45° pulse is often used for routine 1D spectra to allow for a shorter relaxation delay.

-

Spectral width: A spectral width of at least 12 ppm is recommended to ensure all signals, including the downfield aldehyde proton, are captured.

-